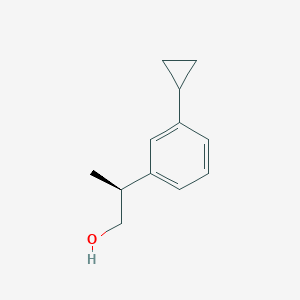

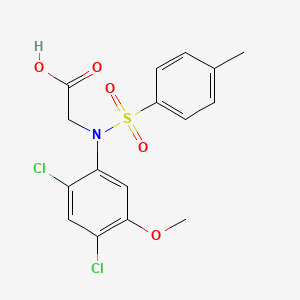

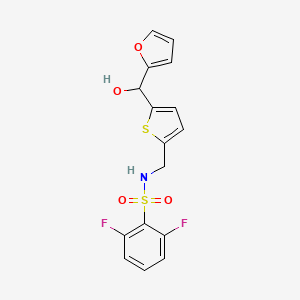

(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl” is also known as “Boc-(S)-alpha-(3-benzothiophenylmethyl)-proline”. It has a molecular formula of C19H23NO4S and a molecular weight of 361.46 . This compound is intended for research use only and is not meant for human or veterinary use.

Aplicaciones Científicas De Investigación

Angiotensin Converting Enzyme Inhibitors : A series of L-proline derivatives, similar in structure to "(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl", have been synthesized and identified as potent angiotensin converting enzyme (ACE) inhibitors. These compounds showed effectiveness in lowering blood pressure in hypertensive rats (McEvoy et al., 1983).

Antiviral Activity : Chiral, (S)-proline-alpha-methylpyrrolidine-5,5-trans-lactam derivatives have been developed as antivirals against human cytomegalovirus (HCMV). These compounds exhibited significant in vitro antiviral activity and were comparable in potency to ganciclovir (Borthwick et al., 2003).

Synthesis of Bioactive Peptides : The proline-derived ligands, including compounds similar to "(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl", are used as reagents for the synthesis of α- and β-amino acids. These are crucial for the synthesis of bioactive peptides and new chemical entities (Romoff et al., 2017).

Organocatalysis in Chemical Synthesis : L-Proline derivatives have been used as catalysts in various organic reactions. These reactions include aldol reactions, Michael addition, and α-functionalization, which are fundamental in synthesizing biologically active compounds (Kumar & Dwivedi, 2013).

Inhibition of Rabbit Lung Angiotensin-Converting Enzyme : Novel peptide analogs structurally similar to "(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl" have been shown to be potent inhibitors of rabbit lung angiotensin-converting enzyme, suggesting their potential therapeutic applications (Bull et al., 1985).

Safety and Hazards

The safety data sheet for a similar compound, BOC-®-ALPHA-(3-BENZOTHIOPHENYLMETHYL)-PROLINE, provides some general safety measures. If inhaled or contacted with skin or eyes, it’s advised to move to fresh air, rinse with water, and consult a doctor . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Propiedades

IUPAC Name |

(2S)-2-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S.ClH/c16-13(17)14(6-3-7-15-14)8-10-9-18-12-5-2-1-4-11(10)12;/h1-2,4-5,9,15H,3,6-8H2,(H,16,17);1H/t14-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQQMGMOGDOWKS-UQKRIMTDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CSC3=CC=CC=C32)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-alpha-(3-benzothiophenylmethyl)-proline-HCl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(hydroxypropyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide](/img/structure/B2569393.png)

![2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

![3,5-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2569400.png)

![2-([1,1'-Biphenyl]-4-yl)-4-nitroisoindoline-1,3-dione](/img/structure/B2569402.png)

![5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid](/img/structure/B2569407.png)

![N-(tert-butyl)-4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide](/img/structure/B2569412.png)